molecular formula C13H6BrClF2INO2 B8259800 5-Bromo-2-((2-chloro-4-iodophenyl)amino)-3,4-difluorobenzoic acid

5-Bromo-2-((2-chloro-4-iodophenyl)amino)-3,4-difluorobenzoic acid

Cat. No.: B8259800
M. Wt: 488.45 g/mol
InChI Key: ZMAAJJJCLUAITF-UHFFFAOYSA-N
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Description

5-Bromo-2-((2-chloro-4-iodophenyl)amino)-3,4-difluorobenzoic acid is a complex organic compound with the molecular formula C13H6BrClF2INO2 and a molar mass of 488.45 g/mol . This compound is characterized by the presence of bromine, chlorine, iodine, and fluorine atoms, making it a halogenated benzoic acid derivative. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 5-Bromo-2-((2-chloro-4-iodophenyl)amino)-3,4-difluorobenzoic acid involves multiple steps, typically starting with the halogenation of benzoic acid derivatives. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C). Industrial production methods may involve large-scale halogenation and amination reactions under controlled temperatures and pressures to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

5-Bromo-2-((2-chloro-4-iodophenyl)amino)-3,4-difluorobenzoic acid is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-((2-chloro-4-iodophenyl)amino)-3,4-difluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival .

Comparison with Similar Compounds

Similar compounds to 5-Bromo-2-((2-chloro-4-iodophenyl)amino)-3,4-difluorobenzoic acid include other halogenated benzoic acids and their derivatives. These compounds share similar structural features but differ in their specific halogen substitutions, leading to variations in their chemical and biological properties. Examples include:

Properties

IUPAC Name

5-bromo-2-(2-chloro-4-iodoanilino)-3,4-difluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6BrClF2INO2/c14-7-4-6(13(20)21)12(11(17)10(7)16)19-9-2-1-5(18)3-8(9)15/h1-4,19H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMAAJJJCLUAITF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)Cl)NC2=C(C(=C(C=C2C(=O)O)Br)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6BrClF2INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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